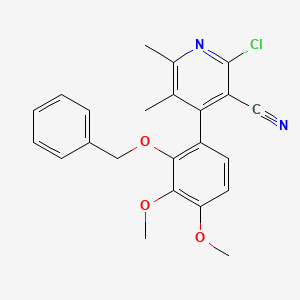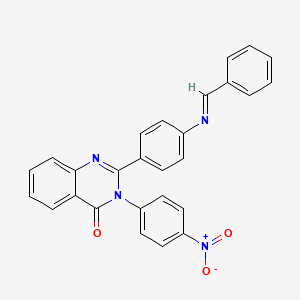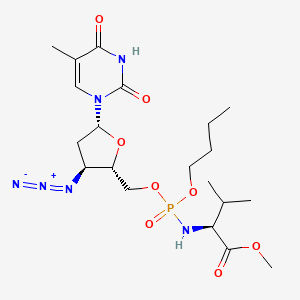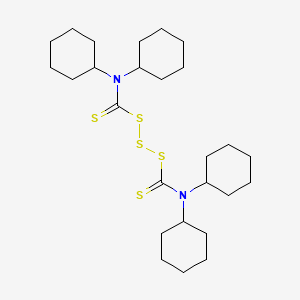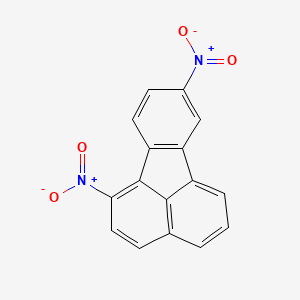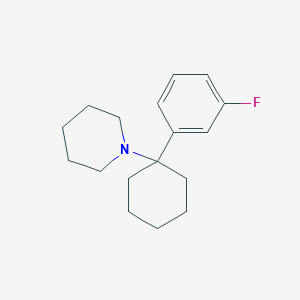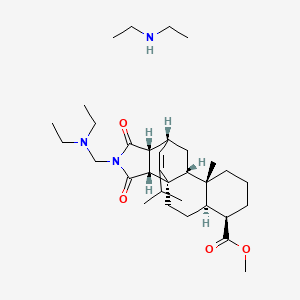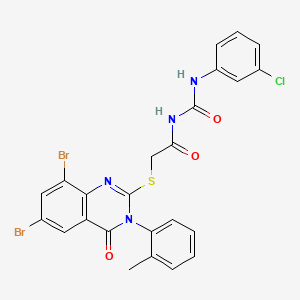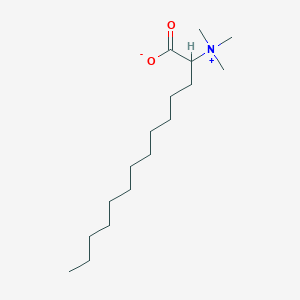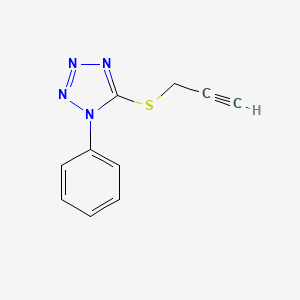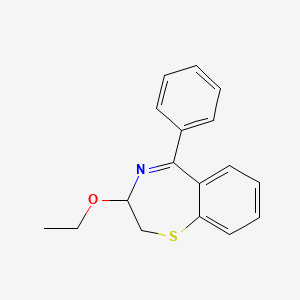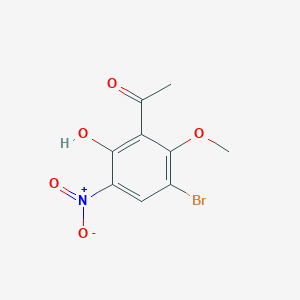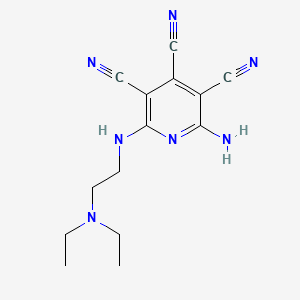
3-Anilino-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 98031: is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new cancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 98031 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but it typically involves the following steps:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as condensation, cyclization, and functional group transformations.
Final Assembly: The final steps involve the assembly of the intermediates into the desired compound through reactions such as coupling, reduction, and purification.
Industrial Production Methods: Industrial production of NSC 98031 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: NSC 98031 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
NSC 98031 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of cellular processes and as a tool for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of NSC 98031 involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in cellular processes.
Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
NSC 98031 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 18509: Another compound in the National Cancer Institute’s Developmental Therapeutics Program with similar properties and applications.
NSC 12345: A compound with similar chemical structure but different biological activity.
Uniqueness: NSC 98031 is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it a valuable tool for scientific research and potential therapeutic applications.
Properties
CAS No. |
3016-40-8 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-anilino-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-7-9(14)13(10(15)11-7)12-8-5-3-2-4-6-8/h2-7,12H,1H3,(H,11,15) |
InChI Key |
YQHYLGCAQHYRFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


